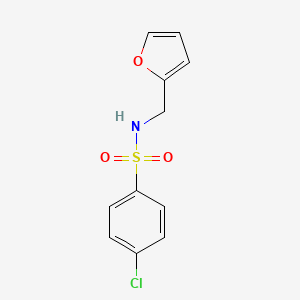
4-chloro-N-(2-furylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-furylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H10ClNO3S . It is also known by the synonyms AURORA 22723 and Benzenesulfonamide, 4-chloro-N-(2-furanylmethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group and a sulfonamide group. The sulfonamide group is further substituted with a furylmethyl group .Mécanisme D'action
The mechanism of action of 4-Chloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood. However, it is believed to act as a proton donor, allowing it to interact with various molecules and catalyze reactions. It is also believed to act as an inhibitor of enzymes, which can interfere with the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-N-(2-furylmethyl)benzenesulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and ethanol, and can be used in a variety of organic synthesis reactions. A limitation is that it is corrosive and can cause skin irritation, so it should be handled with caution.
Orientations Futures
There are several potential future directions for research on 4-Chloro-N-(2-furylmethyl)benzenesulfonamide. One potential direction is to further explore its potential applications in drug delivery and biotechnology. Additionally, further research could be done to explore its mechanism of action and biochemical and physiological effects. Finally, research could be done to explore the potential toxicity of the compound, as well as its potential uses in other areas of organic synthesis.
Méthodes De Synthèse
4-Chloro-N-(2-furylmethyl)benzenesulfonamide is synthesized by the reaction of 4-chlorobenzene-sulfonyl chloride and 2-furylmethanol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 80°C and a pressure of 1 bar. The yield of the reaction is typically in the range of 70-80%.
Applications De Recherche Scientifique
4-Chloro-N-(2-furylmethyl)benzenesulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and biochemicals. It has also been studied for its potential applications in drug delivery and biotechnology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and biochemicals.
Propriétés
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMUXVUZSPFNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)



![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)
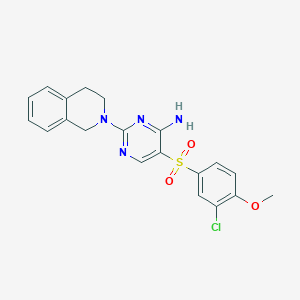
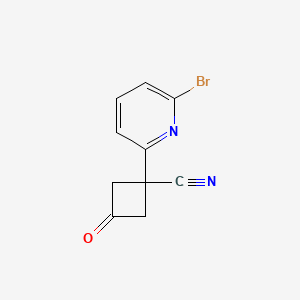

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
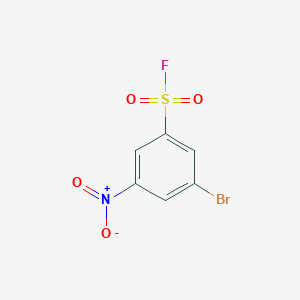
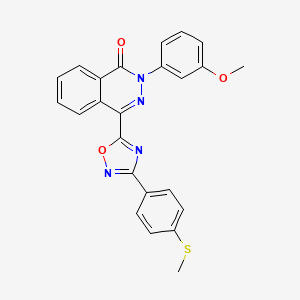
![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)